molecular formula C13H10F2N2O B1320411 N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide CAS No. 926199-33-9

N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide

Cat. No.: B1320411
CAS No.: 926199-33-9
M. Wt: 248.23 g/mol
InChI Key: KCXQRGIPOYYMAY-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a benzamide core substituted with fluorine at the 2-position of the benzoyl group and a 5-amino-2-fluorophenylamine moiety.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(16)5-6-11(12)15/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXQRGIPOYYMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 2-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The amide group may also play a role in stabilizing the compound’s interaction with its molecular targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Crystallography

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
  • Structure : Tri-fluorinated benzamide with fluorines at the 2-position (benzoyl) and 2,3-positions (aniline).
  • Crystal Packing : Forms 1D chains via N–H···O amide-amide hydrogen bonds (N1···O1 = 3.054 Å). Additional weak C–H···F interactions and C–F···C ring stacking stabilize the lattice .
  • Conformation : Aromatic rings near coplanar (interplanar angle: 0.5°), with amide groups tilted ~23° relative to the rings .
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
  • Structure : Tri-fluorinated analog with fluorines at the 2-position (benzoyl) and 2,4-positions (aniline).
  • Crystal Packing : Similar 1D chains via N–H···O bonds (N1···O1 = 3.092 Å). Distinct R₂²(12) synthons involving C–H···F interactions (H···F = 2.49–2.57 Å) differentiate it from Fo23 .
  • Conformation : Aromatic rings nearly coplanar (interplanar angle: 0.7°), with amide tilts of ~23° .
N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide
  • Predicted Differences: Enhanced solubility due to the hydrophilic amino group. Stronger intermolecular interactions (e.g., N–H···O/F vs. C–H···F in Fo23/Fo24). Potential for polymorphism, as amino groups often diversify crystal packing modes.

Table 1: Structural Comparison of Fluorinated Benzamides

Property Fo23 Fo24 This compound (Hypothetical)
Fluorine Positions 2 (benzoyl), 2,3 (aryl) 2 (benzoyl), 2,4 (aryl) 2 (benzoyl), 2 (aryl), 5-amino (aryl)
Key Interactions N–H···O, C–H···F N–H···O, C–H···F N–H···O/F, Additional N–H···X (X=O, F, π)
Interplanar Angle (°) 0.5 0.7 Likely <1° (aromatic coplanarity)
Hydrogen Bond Length (Å) 3.054 (N–H···O) 3.092 (N–H···O) ~2.8–3.1 (N–H···O/F) estimated

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H10F2N2O
  • Molecular Weight : 252.23 g/mol
  • CAS Number : 518057-72-2

The presence of fluorine atoms in its structure is believed to influence its biological properties, enhancing lipophilicity and potentially modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain bacterial enzymes, which is crucial for its antimicrobial activity.
  • Cell Signaling Interference : In anticancer studies, it may disrupt cell signaling pathways that are essential for tumor growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves:

  • Inhibition of Bacterial Growth : Studies have reported a significant reduction in the growth of Gram-positive and Gram-negative bacteria when treated with the compound.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies:

  • Cell Line Studies : In vitro assays using cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) in various types of cancer cells, including breast and colon cancer cells .
  • Mechanistic Insights : The compound may modulate pathways such as the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
    • Methodology : The compound was tested using disk diffusion and broth microdilution methods.
    • Results : A minimum inhibitory concentration (MIC) of 32 µg/mL was observed, indicating significant antimicrobial activity.
  • Cancer Cell Apoptosis Induction :
    • Objective : To assess the effects on human breast cancer cell lines (MCF-7).
    • Methodology : Cells were treated with varying concentrations of the compound, followed by analysis using flow cytometry.
    • Results : A dose-dependent increase in apoptosis was noted, with a notable increase at concentrations above 10 µM.

Research Findings Summary Table

Study FocusMethodologyKey Findings
Antimicrobial ActivityDisk diffusion & broth microdilutionMIC = 32 µg/mL against Staphylococcus aureus
Cancer Cell ApoptosisFlow cytometry on MCF-7 cellsDose-dependent increase in apoptosis at >10 µM

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